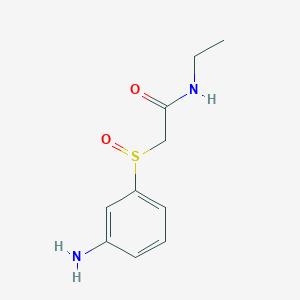

2-(3-aminobenzenesulfinyl)-N-ethylacetamide

Description

2-(3-aminobenzenesulfinyl)-N-ethylacetamide (CAS: 1510580-79-6) is an organosulfur compound with the molecular formula C₁₀H₁₄N₂O₂S and a molecular weight of 226.3 g/mol . Its structure comprises an N-ethylacetamide backbone linked to a 3-aminophenyl group via a sulfinyl (–S(=O)–) bridge. This compound is a versatile intermediate in organic synthesis and pharmaceutical research due to its dual functional groups: the sulfinyl moiety (electron-withdrawing) and the aromatic amine (electron-donating). It is commercially available in high-purity forms and is used in advanced investigations of acetylthiophene derivatives and coordination chemistry .

Properties

IUPAC Name |

2-(3-aminophenyl)sulfinyl-N-ethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c1-2-12-10(13)7-15(14)9-5-3-4-8(11)6-9/h3-6H,2,7,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBURSCVQEWOWSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CS(=O)C1=CC=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-aminobenzenesulfinyl)-N-ethylacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Nitration of Benzene: The initial step involves the nitration of benzene to form nitrobenzene.

Reduction: The nitro group is then reduced to an amine group, resulting in 3-aminobenzene.

Sulfinylation: The amine group is then reacted with a sulfinylating agent, such as sulfinyl chloride, to introduce the sulfinyl group.

Acylation: Finally, the compound undergoes acylation with N-ethylacetamide to form the desired product.

Industrial Production Methods

Industrial production of 2-(3-aminobenzenesulfinyl)-N-ethylacetamide may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-aminobenzenesulfinyl)-N-ethylacetamide can undergo various chemical reactions, including:

Oxidation: The sulfinyl group can be further oxidized to a sulfonyl group.

Reduction: The sulfinyl group can be reduced to a sulfide.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

Oxidation: The major product is 2-(3-aminobenzenesulfonyl)-N-ethylacetamide.

Reduction: The major product is 2-(3-aminobenzenesulfanyl)-N-ethylacetamide.

Substitution: The products depend on the specific nucleophile used in the reaction.

Scientific Research Applications

2-(3-aminobenzenesulfinyl)-N-ethylacetamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activity.

Materials Science: The compound is studied for its properties in the development of new materials, such as polymers and coatings.

Biological Research: It is used in studies related to enzyme inhibition and protein interactions.

Industrial Applications: The compound is explored for its use in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-aminobenzenesulfinyl)-N-ethylacetamide involves its interaction with specific molecular targets. The sulfinyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or modification of protein function. The amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The sulfinyl group in 2-(3-aminobenzenesulfinyl)-N-ethylacetamide distinguishes it from analogs with other substituents. Key comparisons include:

Table 1: Structural and Functional Group Comparisons

- Polarity and Reactivity : The sulfinyl group in the target compound increases polarity compared to simple N-ethylacetamide, enhancing its solubility in polar solvents and coordination ability with metal ions (e.g., uranyl complexes) . In contrast, N-methylbenzamide exhibits lower polarity due to its aromatic ring, reducing its effectiveness in polymerization reactions compared to N-ethylacetamide .

- Steric Effects : Bulky substituents like phthalimido () or trifluoromethylpyridine () introduce steric hindrance, reducing reaction rates in polymerization or enzyme inhibition. The target compound’s sulfinyl group offers moderate steric bulk, balancing reactivity and stability .

Coordination Chemistry and Material Science

- Uranyl Complexation: The target compound’s N-ethylacetamide group coordinates with uranyl ions (UO₂²⁺) in trans conformers, similar to cis–UO₂(NO₃)₂(dam)₂ (dam = diethylacetamide). The sulfinyl group may stabilize equatorial bonding, affecting luminescence properties .

- Polymerization: N-Ethylacetamide outperforms N-methylbenzamide as a non-polymerizable coordinating agent (NPCA) in ring-opening polymerization (ROP) due to faster hydrolysis rates and higher carbonyl oxygen electron density .

Stability and Decomposition

- Electrochemical Stability: In supercapacitors, N-ethylacetamide decomposes into diacetamide and 3-aminocrotononitrile under high voltage.

Key Research Findings

- Tautomerism : Thiazol-4-one derivatives () exist as tautomeric mixtures (e.g., 3i-A and 3i-I in a 4:1 ratio), unlike the rigid sulfinyl structure of the target compound, which resists tautomerism .

- Synthetic Versatility : The target compound’s amine and sulfinyl groups allow sequential functionalization (e.g., coupling with halogenides or thioureas), a feature shared with 3-acetylthiophen-2-amine derivatives () .

Biological Activity

2-(3-aminobenzenesulfinyl)-N-ethylacetamide is an organic compound notable for its unique structure, which includes a sulfinyl group, an amine group, and an N-ethylacetamide moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities. This article explores the biological activity of 2-(3-aminobenzenesulfinyl)-N-ethylacetamide, including its mechanisms of action, applications in research, and relevant case studies.

Structure and Composition

- Molecular Formula : C10H14N2O2S

- Molecular Weight : 226.3 g/mol

- InChI : InChI=1S/C10H14N2O2S/c1-2-12-10(13)7-15(14)9...

The compound features a sulfinyl group attached to a benzene ring, contributing to its reactivity and interaction with biological targets.

Synthesis

The synthesis of 2-(3-aminobenzenesulfinyl)-N-ethylacetamide typically involves several steps:

- Nitration of Benzene : Formation of nitrobenzene.

- Reduction : Conversion of the nitro group to an amine group (3-aminobenzene).

- Sulfinylation : Introduction of the sulfinyl group using sulfinyl chloride.

- Acylation : Reaction with N-ethylacetamide to yield the final product.

The biological activity of 2-(3-aminobenzenesulfinyl)-N-ethylacetamide is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The sulfinyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity.

- Protein Interactions : The amine group facilitates hydrogen bonding and electrostatic interactions, enhancing the compound's ability to modulate protein functions.

Applications in Research

2-(3-aminobenzenesulfinyl)-N-ethylacetamide has been explored for various applications:

- Medicinal Chemistry : Investigated as a pharmaceutical intermediate with potential therapeutic effects.

- Biological Research : Used in studies related to enzyme inhibition and protein interactions.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-(3-aminobenzenesulfinyl)-N-ethylacetamide exhibit antimicrobial properties against pathogens such as Staphylococcus aureus. The structural modifications in these compounds have shown promising results in reducing toxicity while maintaining efficacy against bacterial strains .

Enzyme Inhibition Studies

In vitro studies have demonstrated that 2-(3-aminobenzenesulfinyl)-N-ethylacetamide can inhibit specific enzymes crucial for bacterial survival. For instance, high-throughput screening against pantothenate synthetase has revealed that related compounds effectively bind to this enzyme, suggesting potential as antibiotic agents .

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-Aminobenzenesulfonamide | Structure | Antimicrobial |

| 4-Aminobenzenesulfonamide | Structure | Antimicrobial |

| 2-(3-Aminophenylsulfonyl)ethanol | Structure | Enzyme Inhibitor |

The unique combination of functional groups in 2-(3-aminobenzenesulfinyl)-N-ethylacetamide distinguishes it from other similar compounds, potentially enhancing its biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.